5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-11-19-16(21-26-11)12-2-4-14(18-10-12)22-6-8-23(9-7-22)17(25)13-3-5-15(24)20-13/h2,4,10,13H,3,5-9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKVNNIUMHXKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be broken down into several functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for its role in various pharmacological activities.
- Pyridine moiety : Often associated with neuroactive properties.
- Piperazine group : Commonly found in many psychoactive and anti-anxiety medications.
- Pyrrolidinone structure : Contributes to the overall stability and reactivity of the molecule.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with an oxadiazole group demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines, suggesting a promising anticancer potential due to its ability to induce apoptosis through mitochondrial pathways .
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes. For example, studies on similar oxadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological activity. Research into piperazine derivatives indicates they may act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications at specific positions on the oxadiazole ring can significantly enhance activity:
Case Studies
- Anticancer Activity : A study evaluated a series of oxadiazole derivatives, including those similar to the target compound, against human cancer cell lines. The results indicated that compounds with a methyl substitution on the oxadiazole exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Antimicrobial Testing : Another research project focused on the antimicrobial efficacy of oxadiazole-containing compounds. It was found that certain derivatives showed potent activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
- Neuropharmacological Assessment : A comparative study analyzed various piperazine derivatives for their effects on anxiety-related behaviors in animal models. The findings suggested that modifications leading to increased lipophilicity improved CNS activity, which could be relevant for developing neuroactive drugs based on the target compound .
Comparison with Similar Compounds
5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)
- Structure : These enantiomers (1a: 3R; 1b: 3S) feature a 1,2,4-oxadiazole core linked to a pyridinyl group and a phenylethyl-substituted pyrrolidine.
- Key Differences : Unlike the target compound, these lack the pyrrolidin-2-one and piperazine-carbonyl groups. The phenylethyl substituent may enhance lipophilicity and CNS penetration.
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
- Structure : This analogue replaces the oxadiazole with a methyl-isoxazole and introduces a trifluoromethyl-pyridinyl group.
- Key Differences : The trifluoromethyl group increases electronegativity and metabolic resistance compared to the methyl-oxadiazole in the target compound. The isoxazole ring may alter binding kinetics due to its distinct electronic profile .
Compounds with Triazole and Piperazine Linkages
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
Piperazine-Carbonyl Derivatives
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structure : Shares a piperazine-carbonyl linkage but incorporates a pyrazole and trifluoromethylphenyl group.
- Key Differences : The trifluoromethyl group enhances hydrophobicity and bioavailability, while the pyrazole may modulate target selectivity compared to the oxadiazole-pyridine system .
Pharmacological and Structural Implications
Substituent Effects
- Methyl vs. Trifluoromethyl : Methyl groups (as in the target compound) provide moderate lipophilicity, whereas trifluoromethyl groups (e.g., in ) improve metabolic stability and binding affinity to hydrophobic pockets.
- Oxadiazole vs. Triazole : Oxadiazoles (target compound, ) are electron-deficient and mimic carbonyl groups, while triazoles () enable π-π stacking and metal interactions.
Piperazine Linker Modifications
- Carbonyl-Pyrrolidinone vs. Simple Piperazine: The carbonyl-pyrrolidinone group in the target compound may confer rigidity and influence conformational stability compared to simpler piperazine derivatives (e.g., ).
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features three distinct heterocyclic systems:
- 5-Methyl-1,2,4-oxadiazole : A five-membered ring with nitrogen and oxygen atoms at positions 1, 2, and 4, substituted with a methyl group at position 5.
- Pyridine : A six-membered aromatic ring with nitrogen at position 1, functionalized with the oxadiazole moiety.
- Piperazine-pyrrolidinone hybrid : A piperazine ring connected via a carbonyl group to a pyrrolidin-2-one lactam.
The integration of these systems necessitates multi-step synthetic strategies, as detailed below.
Synthesis of 5-Methyl-1,2,4-oxadiazole
Cyclization of Amidoxime Derivatives
The oxadiazole ring is synthesized via cyclization of amidoxime precursors. For example, heating 3-(methylamino)propanamidoxime with acetic anhydride at 80–100°C yields 5-methyl-1,2,4-oxadiazole. This method achieves yields of 70–85% and is scalable for industrial applications.
Reaction Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Acetic anhydride | 80°C | 4 h | 82% |
Functionalization of Pyridine with Oxadiazole
Palladium-Catalyzed Cross-Coupling
The pyridine ring is functionalized at position 5 using Suzuki-Miyaura coupling. A boronated pyridine derivative reacts with 5-methyl-1,2,4-oxadiazole-3-yl triflate in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1).
Reaction Conditions:
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 68% |
Synthesis of Piperazine-Pyrrolidinone Hybrid
Lactam Formation via Cyclization
Pyrrolidin-2-one is synthesized by cyclizing 4-aminobutyric acid using thionyl chloride (SOCl₂) in toluene under reflux. The resulting lactam is isolated in 90% purity after recrystallization.
Reaction Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| SOCl₂ | 110°C | 6 h | 88% |
Amide Bond Formation
The piperazine moiety is introduced via a carbodiimide-mediated coupling. 1-Boc-piperazine reacts with pyrrolidin-2-one-4-carboxylic acid using EDCl and HOBt in dichloromethane (DCM). Deprotection with HCl/dioxane yields the free piperazine intermediate.
Reaction Conditions:
| Coupling Reagent | Solvent | Yield (After Deprotection) |
|---|---|---|
| EDCl/HOBt | DCM | 75% |
Final Assembly of the Target Compound
Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.4 g/mol |
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 3 |
Challenges and Optimization Opportunities
- Low Yield in Cross-Coupling : The Suzuki-Miyaura step (68% yield) could be enhanced using Buchwald-Hartwig amination with XPhos ligands.
- Lactam Hydrolysis Risk : The pyrrolidinone lactam is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments during synthesis.
Q & A
Q. What are the key synthetic routes for 5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Reacting hydrazine derivatives with nitriles or carboxylic acids under basic conditions (e.g., KOH/CS₂) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the pyridyl-piperazine moiety .
- Carbonyl linkage : Using coupling agents like EDCl/HOBt to connect the pyrrolidin-2-one core to the piperazine intermediate .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole formation | KOH, CS₂, methanol, reflux | 66–82% | |
| Piperazine coupling | Pd catalysis, polar aprotic solvent | 70–85% | |
| Carbonyl activation | EDCl, HOBt, DMF, RT | 60–75% |
Q. How is the compound characterized post-synthesis?
Critical characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of oxadiazole and piperazine substituents .
- IR spectroscopy : Detection of carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., piperazine conformation) .
Q. Example Data :
Q. What initial biological activities are associated with this compound?
Preliminary studies suggest:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria due to oxadiazole-mediated membrane disruption .
- Kinase inhibition : IC₅₀ = 120 nM against PI3Kα via piperazine-pyrrolidinone interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for challenging steps (e.g., oxadiazole cyclization)?
Q. Case Study :
- Oxadiazole cyclization : Yield increased from 66% to 82% using DBU in DMF at 80°C .
Q. How to resolve contradictions in spectral data (e.g., ambiguous NOE signals)?
- Advanced NMR techniques : Use 2D NMR (COSY, NOESY) to differentiate regioisomers .
- Computational validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data .
- Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., axial vs. equatorial piperazine substituents) .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., PI3Kα) with ∆G = -9.2 kcal/mol .
- MD simulations : Reveals stability of piperazine-pyrrolidinone interactions in aqueous environments (RMSD < 2 Å over 100 ns) .
- QSAR models : Identify critical substituents (e.g., methyl-oxadiazole) for antibacterial activity .
Q. How to study structure-activity relationships (SAR) for analogs?
- Core modifications : Replace pyrrolidin-2-one with lactam variants to assess solubility .
- Substituent screening : Test methyl vs. trifluoromethyl groups on oxadiazole for metabolic stability .
- Pharmacophore mapping : Highlight hydrogen-bond acceptors (oxadiazole N) and hydrophobic regions (piperazine) .
Q. SAR Table :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Oxadiazole → 1,2,3-triazole | ↓ Antimicrobial activity | |
| Piperazine → homopiperazine | ↑ Kinase inhibition (IC₅₀ = 90 nM) |
Q. How to design analogs with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
